REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([C:9]([F:13])([F:12])[CH2:10][NH2:11])[CH:6]=[CH:7][CH:8]=1.[OH-].[Na+]>>[Cl:2][C:3]1[CH:4]=[C:5]([C:9]([F:12])([F:13])[CH2:10][NH2:11])[CH:6]=[CH:7][CH:8]=1 |f:0.1,2.3|
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Name
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2-(3-chlorophenyl)-2,2-difluoroethylamine hydrochloride
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Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=C(C=CC1)C(CN)(F)F
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (1×8 mL, 1×4 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
briefly concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C(CN)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.44 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |